molecular formula C12H11NO4S B11727644 Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate

Methyl 3-(5-((methoxyimino)methyl)-2-furyl)-2-thiophenecarboxylate

Katalognummer: B11727644
Molekulargewicht: 265.29 g/mol
InChI-Schlüssel: SLQFQMZNOMTPQB-QPEQYQDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound that features a furan ring and a thiophene ring. This compound is known for its unique chemical structure, which combines the properties of both furan and thiophene, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate typically involves the reaction of furan and thiophene derivatives under specific conditions. One common method includes the use of methoxyimino derivatives and carboxylate esters. The reaction conditions often require a controlled temperature range and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce oxides, reduction may yield alcohols or amines, and substitution may result in the formation of new derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate include:

Uniqueness

What sets methyl 3-{5-[(E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate apart from these similar compounds is its unique combination of furan and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H11NO4S

Molekulargewicht

265.29 g/mol

IUPAC-Name

methyl 3-[5-[(Z)-methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C12H11NO4S/c1-15-12(14)11-9(5-6-18-11)10-4-3-8(17-10)7-13-16-2/h3-7H,1-2H3/b13-7-

InChI-Schlüssel

SLQFQMZNOMTPQB-QPEQYQDCSA-N

Isomerische SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OC

Kanonische SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.